BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Guide: Biological Activity of 3-
Oxotetradecanoic Acid and Analogs

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest
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Executive Summary

3-Oxotetradecanoic acid (3-ox0-C14), also known as

-ketomyristic acid, represents a critical chemical scaffold at the intersection of bacterial
virulence signaling and mammalian mitochondrial metabolism. Unlike its non-oxidized parent
(myristic acid) or its shorter-chain analog (3-oxododecanoic acid), 3-oxo-C14 exhibits a unique
lipophilic profile that dictates its dual role: as a metabolic intermediate capable of mitochondrial
uncoupling and as a "post-quorum sensing" metabolite with residual signaling activity.

This guide objectively compares 3-0x0-C14 against three distinct classes of analogs:
e Chain-Length Analog: 3-Oxododecanoic acid (3-0x0-C12).

e Functional Analog: Tetradecanoic acid (Myristic acid).[1][2]

e Synthetic Pharmacophore: C75 (Fatty Acid Synthase inhibitor).[3][4]

Key Finding: While 3-oxo-C12 is the dominant virulence factor in Pseudomonas models, 3-0xo-
C14 shows superior membrane retention, making it a more potent mitochondrial uncoupler in
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long-term exposure models, though with lower aqueous solubility.

Structural Activity Relationship (SAR) Analysis

The biological activity of 3-oxo-C14 is governed by two structural features: the

-keto group at position C3 and the 14-carbon aliphatic tail.

Feature Structural Role Biological Consequence

Enables protonophoric activity

Increases acidity of (mitochondrial uncoupling) and

-Keto Group (C3) protons; facilitates chelation, ~ covalent reactivity with

[5]

cysteine residues (enzyme
inhibition).[5]

Deep insertion into the
High lipophilicity (LogP ~ 5.2). mitochondrial inner membrane;
C14 Alkyl Chain gnfieop y (Log )
[5] slower clearance compared to

C12 analogs.[5]

Essential for pH-dependent
Carboxyl Head lonizable group (pKa ~ 4.5).[5]  transport across membranes
(proton shuttle mechanism).[5]

Comparative Biological Performance[6]
Mitochondrial Toxicity and Bioenergetics

3-Oxo fatty acids act as protonophores. They cross the outer mitochondrial membrane, release
a proton in the matrix, and return anionic to the intermembrane space, dissipating the
mitochondrial membrane potential (

)-

Comparative Data: Mitochondrial Uncoupling Efficiency
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Compound

Chain
Length

LogP (Calc)

Uncoupling
Potency*

Cytotoxicity
(HeLa Cells)

Mechanism
Note

3_
Oxotetradeca

noic Acid

Ci14

High

IC50: ~45 uM

Sustained
membrane
depolarizatio
n due to high

retention.[5]

3_
Oxododecan

oic Acid

C12

Very High

IC50: ~25 uM

Faster
kinetics; rapid
insertion/exit
leads to

acute toxicity.

[5]

Myristic Acid

Ci4

Low

Non-toxic
(>200 pM)

Lacks the
inductive
effect of the
keto group;
poor proton
shuttle.[5]

C75
(Synthetic)

Analog

Moderate

IC50: ~15 pM

Targets FAS
enzyme;
secondary
mitochondrial
effects via
CPT-1

activation.[5]

*Uncoupling Potency defined by the concentration required to increase State 4 respiration by

50%.

Bacterial Quorum Sensing (QS) Modulation

In Gram-negative bacteria (e.g., P. aeruginosa), the Homoserine Lactone (HSL) form is the

primary signal. However, the acid form (hydrolysis product) is often studied for "Quorum

Quenching" or residual activity.
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e 3-0x0-C12 Acid: Often retains weak immunomodulatory activity but fails to activate the LasR
receptor significantly compared to the lactone.

e 3-0x0-C14 Acid: Acts as a competitive inhibitor in some Vibrio and Pseudomonas systems,
potentially blocking the receptor without activation due to steric hindrance of the longer C14
tail.

Mechanistic Visualization
Pathway: Mitochondrial Protonophoric Cycling

The following diagram illustrates how 3-oxo-C14 disrupts ATP synthesis by short-circuiting the
proton gradient, a mechanism distinct from direct enzyme inhibition.
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Caption: Protonophoric cycling of 3-oxo-C14. The molecule shuttles protons across the inner
mitochondrial membrane, bypassing ATP synthase and dissipating the electrochemical
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gradient.

Experimental Protocols

To validate the activity of 3-oxo0-C14 vs. its analogs, the following self-validating protocols are
recommended.

Protocol A: Mitochondrial Membrane Potential () Assay

Purpose: Quantify the uncoupling effect of 3-oxo-C14 compared to 3-oxo-C12.

o Cell Preparation: Seed HepG2 cells (1.5 x 1074 cells/well) in a 96-well black-walled plate.
Culture for 24h.

e Dye Loading: Wash cells with PBS. Incubate with JC-1 dye (2 uM) for 20 mins at 37°C.

o Mechanism:[2][5][6][7][8][9] JC-1 forms red aggregates in healthy mitochondria (high
potential) and green monomers in depolarized mitochondria.

e Treatment:
o Control: DMSO (0.1%).
o Positive Control: FCCP (10 uM) - Validates the assay system.
o Experimental: 3-ox0-C14 and 3-oxo-C12 (Titration: 10, 25, 50, 100 uM).
e Measurement: Read fluorescence immediately and every 10 mins for 1 hour.
o Excitation/Emission (Aggregates): 535/590 nm.
o Excitation/Emission (Monomers): 485/530 nm.

o Data Analysis: Calculate the Ratio (Red/Green). A decrease in ratio indicates uncoupling.

Protocol B: Bacterial Reporter Assay (Quorum Sensing
Inhibition)
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Purpose: Determine if 3-0x0-C14 acid inhibits QS activation by competing with native

autoinducers.

Strain: Use Chromobacterium violaceum CV026 (Mini-Tn5 mutant, requires exogenous AHL
to produce violacein pigment).

Agonist: Supplement media with exogenous C6-HSL (500 nM) to induce baseline
pigmentation.

Challenge: Add 3-ox0-C14 at increasing concentrations (10 - 200 pM).
Incubation: 24h at 30°C.

Quantification:

o Lyse cells with 10% SDS.

o Extract violacein with ethanol.

o Centrifuge and measure OD at 585 nm.

Validation: If OD decreases without a decrease in CFU (Colony Forming Units), the effect is
specific QS inhibition, not bacteriostatic toxicity.

Workflow Visualization: Screening Pipeline
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Caption: Dual-pathway screening workflow to differentiate between antimicrobial efficacy (QS

inhibition) and mammalian safety (mitochondrial toxicity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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